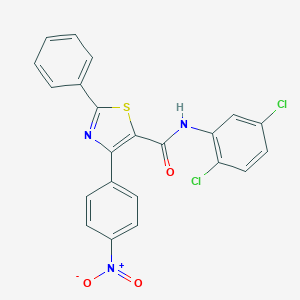![molecular formula C13H18N2O B381488 [1-(3-metilbutil)-1H-1,3-benzodiazol-2-il]metanol CAS No. 380543-66-8](/img/structure/B381488.png)
[1-(3-metilbutil)-1H-1,3-benzodiazol-2-il]metanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]methanol: is an organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, potentially enhancing the activity and selectivity of metal catalysts.
Material Science: It may be incorporated into polymers or other materials to impart specific properties, such as fluorescence or conductivity.
Biology and Medicine:
Pharmacology: Due to its benzodiazole core, the compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties. It can be a lead compound for drug development.
Biochemical Research: It can be used as a probe to study enzyme activities or receptor interactions.
Industry:
Agrochemicals: The compound may be used in the development of pesticides or herbicides.
Dyes and Pigments: It can be a precursor for the synthesis of dyes and pigments with specific color properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]methanol typically involves the following steps:
Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Introduction of the Methanol Group: The methanol group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the benzodiazole ring is replaced by a methanol group.
Attachment of the 3-Methylbutyl Side Chain: The 3-methylbutyl side chain can be attached through an alkylation reaction, where the benzodiazole ring is treated with 3-methylbutyl halide in the presence of a base.
Industrial Production Methods: Industrial production of [1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]methanol may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid under appropriate conditions.
Reduction: The benzodiazole ring can undergo reduction reactions, potentially leading to the formation of dihydrobenzodiazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanol group or the 3-methylbutyl side chain is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of benzodiazole carboxylic acids or aldehydes.
Reduction: Formation of dihydrobenzodiazole derivatives.
Substitution: Formation of various substituted benzodiazole derivatives.
Mecanismo De Acción
The mechanism of action of [1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The benzodiazole ring can bind to active sites or allosteric sites of proteins, modulating their activity. The methanol group and the 3-methylbutyl side chain may influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]methanol: Unique due to its specific substitution pattern.
[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]ethanol: Similar structure but with an ethanol group instead of methanol.
[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]propane: Similar structure but with a propane group instead of methanol.
Uniqueness: The unique combination of the benzodiazole ring, methanol group, and 3-methylbutyl side chain in [1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]methanol may confer distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propiedades
IUPAC Name |
[1-(3-methylbutyl)benzimidazol-2-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-10(2)7-8-15-12-6-4-3-5-11(12)14-13(15)9-16/h3-6,10,16H,7-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCGZALVQRZOSBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=CC=CC=C2N=C1CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1,3-benzodioxol-5-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide](/img/structure/B381405.png)
![ethyl 5-{[(3-allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B381406.png)
![ethyl 2-{[(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B381407.png)

![2-Ethyl-4-(phenylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B381410.png)
![N-(4-fluorophenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B381411.png)
![5-(4-Chlorophenyl)-4-(3,4-dimethylphenoxy)thieno[2,3-d]pyrimidine](/img/structure/B381412.png)

![5-(4-Chlorophenyl)-4-(2-methoxyphenoxy)thieno[2,3-d]pyrimidine](/img/structure/B381416.png)
![N-(2,6-dichlorophenyl)-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B381421.png)
![4-[(4-methylphenyl)sulfanyl]-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B381423.png)
![Methyl 5-bromo-2-{[(4-methyl-1-piperidinyl)acetyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B381424.png)
![3-allyl-2-({2-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B381427.png)
![5-methyl-2-furaldehyde (8-oxo-8H-phthalazino[1,2-b]quinazolin-5-yl)hydrazone](/img/structure/B381428.png)
